Quercetin 3-sulfate is a sulfated derivative of quercetin, a flavonoid commonly found in various fruits, vegetables, and grains. As a metabolite of quercetin, it is primarily recognized for its presence in human plasma and is formed through the sulfation process, which enhances the solubility and bioavailability of quercetin in the body. The chemical formula for quercetin 3-sulfate is , and it plays a significant role in the biological activities attributed to quercetin itself, including antioxidant and anti-inflammatory properties .
Quercetin 3-sulfate exhibits various biological activities that contribute to its potential health benefits. These include:
The synthesis of quercetin 3-sulfate can be achieved through several methods:
Quercetin 3-sulfate has several applications in various fields:
Research on interaction studies involving quercetin 3-sulfate has revealed its interactions with various biological systems:
Several compounds share structural similarities with quercetin 3-sulfate, including:
Compound Name | Structure Type | Unique Features |
---|---|---|
Quercetin | Flavonoid | Non-sulfated form; higher antioxidant activity |
Kaempferol | Flavonoid | Lacks a hydroxyl group at position 4 compared to quercetin |
Rutin | Glycoside | Contains a rhamnose sugar moiety attached to quercetin |
Myricetin | Flavonoid | Additional hydroxyl group at position 5 |
Quercetin 3-sulfate's uniqueness lies in its sulfate modification, which enhances solubility and bioavailability compared to its non-sulfated counterparts. This modification also influences its biological activity and interaction with cellular systems, making it an important metabolite in pharmacological studies .
The biosynthesis of quercetin 3-sulfate in plants involves a sophisticated enzymatic sulfation mechanism that utilizes 3'-phosphoadenosine 5'-phosphosulfate as the primary sulfate donor [1]. This process represents a critical modification of flavonoid compounds that occurs through the action of cytosolic sulfotransferase enzymes [5]. The sulfation reaction requires 3'-phosphoadenosine 5'-phosphosulfate, which is produced in plastids and subsequently exported into the cytoplasm where cytosolic sulfotransferases catalyze the formation of sulfated flavonoids [5].
The primary enzyme responsible for quercetin 3-sulfate formation is flavonol 3-sulfotransferase, which has been purified to apparent homogeneity from Flaveria chloraefolia [26]. This enzyme demonstrates remarkable specificity for the 3-hydroxyl group of flavonol aglycones and operates through an ordered sequential mechanism where 3'-phosphoadenosine 5'-phosphosulfate binds first [26]. The native enzyme exhibits a molecular mass of 34.5 kilodaltons and functions as a monomer, displaying dual activity optima at pH 6.0 and 8.5 [26].
The enzymatic mechanism proceeds through position-specific sulfation, where different sulfotransferase isoforms exhibit distinct preferences for hydroxyl positions on the flavonoid backbone [5]. In Flaveria chlorifolia, the sulfation pathway involves multiple sequential steps, beginning with the formation of quercetin 3-sulfate and proceeding to more highly sulfated derivatives [1]. The enzyme quercetin-3-sulfate 3'-sulfotransferase catalyzes the formation of quercetin 3,3'-bissulfate from quercetin 3-sulfate, while quercetin-3-sulfate 4'-sulfotransferase produces quercetin 3,4'-bissulfate [1] [8].
Enzyme | EC Number | Source Organism | Substrate Specificity | Molecular Weight (kDa) | pH Optimum |
---|---|---|---|---|---|
Flavonol 3-sulfotransferase | EC 2.8.2.25 | Flaveria chloraefolia | Flavonol aglycones (3-position) | 34.5 | 6.0 and 8.5 |
Quercetin-3-sulfate 3'-sulfotransferase | EC 2.8.2.26 | Flaveria chlorifolia | Quercetin 3-sulfate (3'-position) | Not determined | Not determined |
Quercetin-3-sulfate 4'-sulfotransferase | EC 2.8.2.27 | Flaveria chlorifolia | Quercetin 3-sulfate (4'-position) | Not determined | Not determined |
Quercetin-3,3'-bissulfate 7-sulfotransferase | EC 2.8.2.28 | Flaveria sp. | Quercetin 3,3'-bissulfate (7-position) | Not determined | Not determined |
The partially purified enzyme from Flaveria chlorifolia shoot tips demonstrates sulfotransferase activity specifically toward the 3' position of quercetin 3-sulfate [4]. This enzyme also accepts other flavonol sulfates including patuletin 3-sulfate and tamarixetin 3-sulfate as substrates for further sulfation at the 3'-position, but does not sulfate kaempferol 3-sulfate, isorhamnetin 3-sulfate, or any flavonol aglycones tested [4].
Plant sulfotransferases constitute a multi-protein family that plays essential roles in flavonoid modification [10]. In Arabidopsis thaliana, the sulfotransferase family contains twenty-one members, with several enzymes specifically involved in flavonoid sulfation [10] [13]. These enzymes are classified into distinct families based on sequence homology and substrate specificity [31].
The plant sulfotransferase classification system organizes these enzymes into three major families: SULT201, SULT202, and SULT203, with eight subfamilies [31]. The SULT202 family demonstrates particular importance in flavonoid modification, with members such as AtSOT12 showing broad substrate specificity for flavonoids, brassinosteroids, and salicylic acid [13]. AtSOT12 exhibits stereospecific activity for 24-epibrassinosteroids and accepts mammalian hydroxysteroids and estrogens as substrates [13].
A novel sulfotransferase designated AtSULT202B7 represents the first characterized enzyme capable of catalyzing flavonoid glycoside sulfation in Arabidopsis thaliana [9]. This enzyme demonstrates preferential activity toward flavonoid glycosides such as kaempferol-3-glucoside and quercetin-3-glucoside rather than their aglycone counterparts [9]. The recombinant enzyme operates optimally at pH 5.5, which is relatively low compared to other sulfotransferase isoforms [9].
The sulfotransferase domain structure is characterized by conserved regions including a histidine residue in the active site and defined 3'-phosphoadenosine 5'-phosphosulfate binding sites [10]. The enzyme family exhibits position-specific mechanisms, where different sulfotransferase isoforms display specificity for particular hydroxyl positions and aglycones [5]. Flavonol sulfotransferases from Arabidopsis thaliana demonstrate better affinity with kaempferol or flavonol glycosides, transferring sulfate groups to hydroxyl groups at the 3 or 7 positions [5].
Plant Family | Representative Species | Quercetin Sulfate Derivatives |
---|---|---|
Asteraceae (Compositae) | Flaveria bidentis, F. chlorifolia | Quercetin 3-sulfate, 3,4'-disulfate, 3,7-disulfate, 3,7,4'-trisulfate |
Dilleniaceae | Tetracera species, Dillenia triquetra | Quercetin 3-sulfate |
Umbelliferae | Oenanthe crocata, Ammi, Daucus | Quercetin 3-sulfate |
Brassicaceae | Arabidopsis thaliana, Brassica napus | Quercetin 3-glucoside 7-sulfate |
Chenopodiaceae | Atriplex hortensis | Quercetin 3-sulfate 7-arabinoside |
The sulfotransferase enzymes from Brassica napus, including BNST3 and BNST4, demonstrate enzymatic characterization specific to brassinosteroid sulfation [13]. BNST3 stereospecifically sulfates 24-epibrassinosteroids with a preference for 24-epicathasterone, exhibiting a Km value of 1.4 micromolar [13]. BNST4 also prefers 24-epibrassinosteroids with a Km value of 4.9 micromolar but shows broader substrate specificity with other steroids [13].
The metabolic conversion of quercetin to quercetin 3-sulfate in mammalian systems involves sophisticated phase II conjugation reactions mediated by human sulfotransferases [6]. Human sulfotransferases hSULT1A1 and hSULT1A3, along with human intestine cytosol, catalyze the sulfation of dietary flavonoids including quercetin derivatives [6]. These enzymes utilize 3'-phosphoadenosine 5'-phosphosulfate as the sulfate donor and demonstrate distinct kinetic properties [6].
The human sulfotransferase hSULT1A3 exhibits significantly higher maximum velocity values for flavonoid sulfation compared to hSULT1A1 [6]. For catechin sulfation, hSULT1A3 demonstrates a maximum velocity of 342 nanomoles per milligram per minute compared to 187 nanomoles per milligram per minute for hSULT1A1 [6]. Similarly, for epicatechin, hSULT1A3 achieves 442 nanomoles per milligram per minute while hSULT1A1 reaches 188 nanomoles per milligram per minute [6].
Enzyme/System | Vmax (nmol/mg/min) | Km (μM) | Ki (μM) |
---|---|---|---|
hSULT1A1 (catechin) | 187 ± 9.9 | 165 ± 8.1 | 6.37 ± 0.22 |
hSULT1A1 (epicatechin) | 188 ± 53 | 301 ± 89.0 | 8.7 ± 3.07 |
hSULT1A1 (hesperetin) | 92.7 ± 2.3 | 63.0 ± 0.6 | 3.7 ± 0.11 |
hSULT1A1 (eriodictyol) | 98.6 ± 2.5 | 80.8 ± 3.3 | 6.1 ± 0.14 |
hSULT1A3 (catechin) | 342 | Not reported | Not reported |
hSULT1A3 (epicatechin) | 442 | Not reported | Not reported |
The sulfation of flavonoids by human sulfotransferases exhibits substrate inhibition kinetics at high flavonoid concentrations [6]. When flavonoid concentrations exceed 32 micromolar, the formation of flavonoid sulfates gradually decreases, indicating substrate inhibition [6]. This phenomenon occurs with both hSULT1A1 and hSULT1A3 enzymes and represents an important regulatory mechanism in flavonoid metabolism [6].
Post-absorption quercetin metabolism in mammals involves enterocytes and hepatic tissue through glucuronidation, sulfation, and methylation processes [18] [19]. Sulfotransferases function primarily in liver tissue, facilitating the transport of sulfate moieties from 3'-phosphoadenosine-5'-phosphosulfate to hydroxyl groups in quercetin molecules, producing quercetin sulfate derivatives [18]. The major metabolites of orally absorbed quercetin include quercetin-3-glucuronide, 3'-methylquercetin-3-glucuronide, and quercetin-3'-sulfate [14].
Human intestinal bacteria contribute to quercetin sulfation through a novel arylsulfotransferase enzyme that demonstrates activity toward polyphenolic compounds [17]. This bacterial enzyme utilizes p-nitrophenyl sulfate as a donor substrate and produces quercetin derivatives including 3,3'-disulfate and 3,3',7-trisulfate forms [17]. The bacterial sulfation process shows position-specific activity, with sulfation occurring at the 3, 3', and 7 positions while the 4' and 5-hydroxyl groups remain unmodified [17].
Inter-species variation in sulfated flavonoid production demonstrates remarkable diversity across plant families and mammalian systems [20] [22]. Comparative analysis reveals significant differences in the nature and ratios of quercetin conjugate formation between rat and human liver and intestinal systems [20]. Organ-dependent phase II metabolism differs substantially between rat and human species, with human systems showing higher interindividual variation in quercetin sulfation compared to glucuronidation or methylation [20].
Plant families exhibit distinct patterns of sulfated flavonoid accumulation, with sulfated flavonoids identified predominantly in Angiosperms across both eudicotyledon and monocotyledon species [5]. Among monocotyledons, the families Arecaceae, Juncaceae, and Gramineae demonstrate greater occurrence of sulfated compounds, while major eudicotyledon families include Asteraceae, Bixaceae, Malvaceae, Dilleniaceae, Umbelliferae, and Verbenaceae [5].
The genus Phyllospadix demonstrates species-specific sulfation patterns with distinct flavonoid profiles [22]. Phyllospadix scouleri primarily produces 6-hydroxyflavonoids comprising 70 percent of total flavonoid content, while Phyllospadix torreyi favors 5- and 6-methoxyflavonoids at 60 and 70 percent respectively [22]. Phyllospadix torreyi exhibits more disulfated flavonoids at 84.3 percent compared to monosulfated types at 11.9 percent, whereas Phyllospadix scouleri contains 25.2 percent disulfated and 66.5 percent monosulfated flavonoids [22].
In seagrass species, sulfation position preferences vary significantly between taxa [22]. Phyllospadix torreyi and Phyllospadix scouleri demonstrate sulfation primarily at the 7-position, corresponding to the most reactive hydroxyl groups in flavones [22]. In Phyllospadix torreyi, seven out of twelve flavonoids possess sulfate groups at position 7, while in Phyllospadix scouleri, nine out of seventeen flavonoids feature sulfation at the same position [22].
The Flaveria genus represents a model system for studying inter-species variation in sulfated flavonoid production [25]. Individual Flaveria species possess different sulfated flavonoids, but no correlation exists between qualitative patterns and photosynthesis type [25]. Sulfated flavonoids represent a substantial sulfur pool in Flaveria species, exceeding the thiols glutathione and cysteine in concentration [25]. The concentration of sulfated flavonoids in leaves decreases under sulfur starvation conditions, similar to other sulfur-containing secondary compounds [25].
Liquid chromatography-mass spectrometry represents the most robust and sensitive analytical approach for quercetin 3-sulfate detection and quantification [1] [2]. The development of ultra-high performance liquid chromatography coupled with accurate mass quadrupole time-of-flight mass spectrometry has revolutionized the analysis of quercetin sulfated metabolites in biological matrices [3] [4].
The optimized liquid chromatography conditions employ reversed-phase C18 core-shell columns with dimensions of 150 × 2.1 millimeters and particle sizes of 1.7 micrometers [1] [5]. The mobile phase system consists of 0.1% formic acid in water as mobile phase A and acetonitrile containing 0.1% formic acid as mobile phase B [2] [3]. Gradient elution programs typically commence with 75% mobile phase A, decreasing linearly to 55% over 10 minutes, followed by further reduction to 45% over 20 minutes [2]. Flow rates are maintained at 0.5 milliliters per minute to ensure optimal separation while preserving column integrity [1] [4].
Mass spectrometric detection utilizes negative electrospray ionization mode due to the presence of the negatively charged sulfate group [6] [7]. The characteristic mass transition for quercetin 3-sulfate occurs at mass-to-charge ratio 381 → 301, representing the loss of the sulfate moiety (80 Daltons) during collision-induced dissociation [2] [6]. Alternative detection methods employ neutral loss scanning with an offset of 80 Daltons, which effectively identifies all sulfated flavonoid species present in complex biological samples [7].
The analytical method demonstrates exceptional sensitivity with limits of detection ranging from 0.025 to 0.1 nanograms per milliliter and limits of quantification between 0.1 and 0.3 nanograms per milliliter [8] [9]. Linear calibration ranges typically span from 1 to 200 nanograms per milliliter with correlation coefficients exceeding 0.9998 [8] [10]. Precision parameters show relative standard deviations below 5% for both intra-day and inter-day measurements [9] [11].
Retention times for quercetin 3-sulfate vary between 8.7 and 15.4 minutes depending on the chromatographic conditions employed [2] [12]. Co-elution with authentic quercetin 3′-sulfate standards confirms the identity of the metabolite in biological matrices [12] [13]. The method successfully distinguishes quercetin 3-sulfate from other positional isomers including quercetin 3′-sulfate and quercetin 4′-sulfate through careful optimization of gradient conditions [2] [14].
Sample preparation protocols involve protein precipitation using acetonitrile-methanol mixtures followed by solid-phase extraction using weak anion exchange cartridges [11] [15]. The extraction procedures achieve recovery rates between 97.4% and 112.8% for quercetin 3-sulfate from human serum samples [8]. Matrix effects are minimized through the use of deuterated internal standards and careful optimization of extraction conditions [7] [11].
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of quercetin 3-sulfate through detailed analysis of proton and carbon chemical shifts [16] [17]. The technique enables unambiguous assignment of the sulfate group position and confirmation of molecular identity through characteristic spectral patterns [2] [18].
Carbon-13 nuclear magnetic resonance spectroscopy reveals diagnostic chemical shift changes upon sulfation at the 3-position of quercetin [16] [17]. The most significant alteration occurs at carbon-3, which exhibits a characteristic upfield shift to 136.4 parts per million compared to 137.2 parts per million in native quercetin [16] [18]. Simultaneously, adjacent carbons C-2, C-4, and C-10 display downfield shifts, indicating the electronic influence of sulfate substitution [2] [17].
The carbon chemical shift assignments for quercetin 3-sulfate demonstrate the following pattern: C-2 at 146.7 parts per million, C-3 at 136.4 parts per million (sulfated position), C-4 at 176.2 parts per million (carbonyl carbon), C-5 at 161.9 parts per million, C-6 at 98.9 parts per million, C-7 at 165.2 parts per million, C-8 at 94.2 parts per million, C-9 at 157.2 parts per million, and C-10 at 104.1 parts per million [16] [18]. The B-ring carbons show C-1′ at 124.5 parts per million, C-2′ at 119.9 parts per million, C-3′ at 143.5 parts per million, C-4′ at 146.3 parts per million, C-5′ at 119.3 parts per million, and C-6′ at 122.6 parts per million [18].
Proton nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of aromatic proton signals [16] [17]. The A-ring protons H-6 and H-8 appear as doublets at 6.19 and 6.40 parts per million respectively, with coupling constants of 2.4 Hertz indicating meta-coupling [16]. B-ring protons show characteristic patterns with H-2′ appearing as a doublet at 8.32 parts per million (J = 2.3 Hertz), H-5′ as a doublet at 7.68 parts per million (J = 8.6 Hertz), and H-6′ as a doublet of doublets at 7.77 parts per million (J = 2.3, 8.6 Hertz) [18].
Two-dimensional nuclear magnetic resonance techniques including heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments facilitate complete spectral assignment [17] [18]. These methods enable correlation of proton and carbon signals, confirming connectivity patterns and validating structural assignments. The heteronuclear single quantum coherence experiment establishes direct carbon-hydrogen connectivities, while heteronuclear multiple bond correlation reveals long-range coupling relationships essential for structural elucidation [18].
Solvent selection significantly influences spectral quality and chemical shift values [16] [19]. Deuterated dimethyl sulfoxide serves as the preferred solvent system for quercetin 3-sulfate analysis due to its ability to dissolve both the compound and maintain hydrogen bonding patterns [18]. Alternative solvents including deuterated methanol and deuterated water provide different solvation environments that can reveal additional structural details [16] [20].
Ultraviolet-visible spectroscopy offers a rapid and cost-effective method for quercetin 3-sulfate analysis, providing characteristic absorption patterns that enable both qualitative identification and quantitative determination [21] [22]. The technique exploits the conjugated chromophore system inherent in the flavonoid structure, which undergoes specific modifications upon sulfate substitution [23] [24].
Quercetin 3-sulfate exhibits two primary absorption bands in the ultraviolet-visible spectrum [21] [25]. Band I occurs in the longer wavelength region between 351 and 369 nanometers, representing the cinnamoyl system (B-ring conjugated with the pyrone ring) [23] [22]. Band II appears in the shorter wavelength region at 248-265 nanometers, corresponding to the benzoyl system (A-ring conjugated with the pyrone ring) [21] [26]. The exact wavelength maxima depend significantly on the solvent system and pH conditions employed [23] [22].
In aqueous phosphate buffer at pH 7.4, quercetin 3-sulfate demonstrates maximum absorption at 351 nanometers for Band I and 256 nanometers for Band II [21] [27]. The molar absorptivity reaches 6.32 × 10³ liters per mole per centimeter, indicating strong light absorption capabilities [28] [29]. Under organic solvent conditions using 50% ethanol, the absorption maxima shift to 366-369 nanometers for Band I and 248-265 nanometers for Band II, with enhanced molar absorptivity of 1.5 × 10⁴ liters per mole per centimeter [23] [26].
pH-dependent spectral changes provide valuable information about the ionization behavior of quercetin 3-sulfate [23] [22]. Under alkaline conditions (pH 14), Band I shifts dramatically to 400 nanometers while Band II disappears, replaced by a new absorption at 314 nanometers [23]. This spectral transformation reflects deprotonation of hydroxyl groups and potential degradation under extreme alkaline conditions [23] [22].
Quantitative analysis utilizing ultraviolet-visible spectroscopy follows Beer-Lambert law within specific concentration ranges [26] [30]. In aqueous conditions, linearity extends from 1.0 to 12.0 micrograms per milliliter with correlation coefficients exceeding 0.999 [22] [28]. Organic solvent systems expand the linear range to 3-18 micrograms per milliliter while maintaining excellent linearity [26] [30]. Detection limits range from 0.33 to 1.0 micrograms per milliliter, with quantification limits between 1.1 and 3.0 micrograms per milliliter [26] [28].
Method validation parameters demonstrate acceptable precision with relative standard deviations below 2.5% for both intra-day and inter-day measurements [30] [28]. Accuracy assessments show recovery percentages between 95% and 105%, confirming the reliability of the spectroscopic approach [26] [29]. However, selectivity limitations require careful sample preparation to eliminate interfering compounds with similar absorption characteristics [31] [22].
Temperature and ionic strength influence spectral properties and measurement reproducibility [22]. Optimal conditions for calibration curves include 50% ethanol solvent system, detection wavelength of 370 nanometers, pH 4.2, temperature of 34 degrees Celsius, and ionic strength of 7.5 × 10⁻⁵ molar [22]. These conditions provide maximum sensitivity while maintaining spectral stability throughout the analysis period [22] [26].
The analytical determination of quercetin 3-sulfate faces significant challenges related to the presence of multiple positional isomers and the assessment of compound purity in both synthetic and biological samples [13] [14]. These difficulties arise from the structural similarity between quercetin 3-sulfate, quercetin 3′-sulfate, and quercetin 4′-sulfate, which exhibit nearly identical mass spectral fragmentation patterns and similar chromatographic behavior [2] [6].
Isomer differentiation represents the most critical analytical challenge in quercetin sulfate analysis [13] [14]. Quercetin 3-sulfate and quercetin 3′-sulfate display retention times differing by less than 1 minute in many chromatographic systems, necessitating careful optimization of separation conditions [2] [12]. The development of extended gradient elution programs spanning 30-40 minutes enables baseline separation of positional isomers, though at the cost of analytical throughput [13] [32].
High-resolution mass spectrometry provides enhanced specificity for isomer identification through accurate mass determination and characteristic fragmentation patterns [3] [4]. While all quercetin monosulfates exhibit identical nominal masses of 381 Daltons, subtle differences in fragmentation intensity ratios enable differentiation between positional isomers [6] [7]. Quercetin 3-sulfate characteristically loses 80 Daltons (sulfate group) more readily than the 3′-sulfate isomer under identical collision-induced dissociation conditions [2] [7].
Nuclear magnetic resonance spectroscopy remains the definitive method for isomer identification and purity assessment [17] [18]. The technique provides unambiguous structural assignment through characteristic chemical shift patterns specific to each sulfation position [16] [17]. However, the method requires milligram quantities of pure compound, limiting its application to routine analytical work [18].
Matrix effects in biological samples significantly complicate quercetin 3-sulfate analysis [11] [13]. Plasma and urine contain numerous endogenous compounds that co-elute with quercetin sulfates, causing ion suppression or enhancement effects in mass spectrometric detection [15] [33]. Solid-phase extraction using weak anion exchange cartridges effectively removes neutral and basic interferents while retaining sulfated metabolites [7] [15].